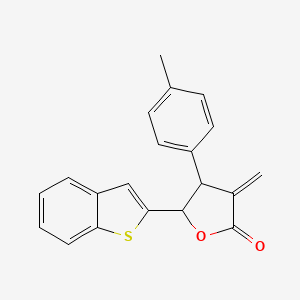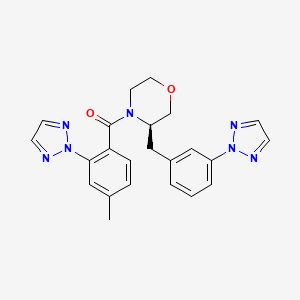
Nivasorexant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Nivasorexant involves several key steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically begins with the preparation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial production methods for this compound may involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Nivasorexant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound .
Scientific Research Applications
In chemistry, it is used as a tool compound to study the orexin receptor type 1 receptor and its role in various physiological processes . In biology, Nivasorexant is used to investigate the effects of orexin receptor type 1 receptor antagonism on behavior and physiological responses . In medicine, it has shown promise in the treatment of anxiety disorders and binge-eating disorder .
Mechanism of Action
Nivasorexant exerts its effects by selectively binding to and antagonizing the orexin receptor type 1 receptor. This receptor is involved in the regulation of various physiological processes, including wakefulness, appetite, and stress responses . By blocking the orexin receptor type 1 receptor, this compound can modulate these processes, leading to its therapeutic effects in conditions such as anxiety disorders and binge-eating disorder . The molecular targets and pathways involved in the mechanism of action of this compound include the orexin receptor type 1 receptor and downstream signaling pathways that regulate neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Nivasorexant is unique in its high selectivity and potency for the orexin receptor type 1 receptor compared to other similar compounds. Other orexin receptor antagonists, such as suvorexant and lemborexant, target both the orexin receptor type 1 receptor and orexin receptor type 2 receptor, leading to different pharmacological profiles and therapeutic applications . The high selectivity of this compound for the orexin receptor type 1 receptor makes it a valuable tool for studying the specific role of this receptor in various physiological processes and for developing targeted therapeutics .
Similar compounds include:
- Suvorexant
- Lemborexant
- Almorexant
These compounds also target the orexin receptors but differ in their selectivity and potency for the orexin receptor type 1 receptor and orexin receptor type 2 receptor .
Properties
CAS No. |
1435480-40-2 |
|---|---|
Molecular Formula |
C23H23N7O2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[4-methyl-2-(triazol-2-yl)phenyl]-[(3R)-3-[[3-(triazol-2-yl)phenyl]methyl]morpholin-4-yl]methanone |
InChI |
InChI=1S/C23H23N7O2/c1-17-5-6-21(22(13-17)30-26-9-10-27-30)23(31)28-11-12-32-16-20(28)15-18-3-2-4-19(14-18)29-24-7-8-25-29/h2-10,13-14,20H,11-12,15-16H2,1H3/t20-/m1/s1 |
InChI Key |
GKPHAIOJCHBZCT-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOC[C@H]2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOCC2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

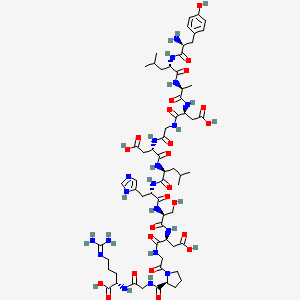
furan-6-yl] nitrate](/img/structure/B12391928.png)
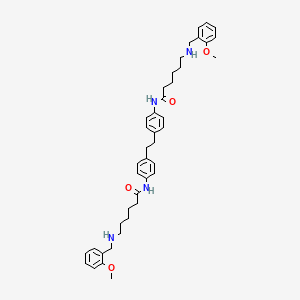
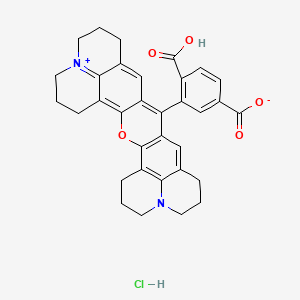
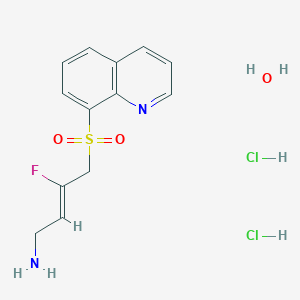

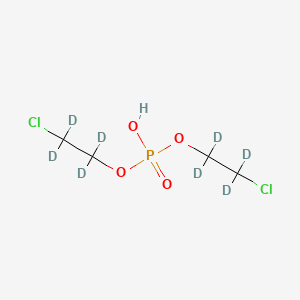
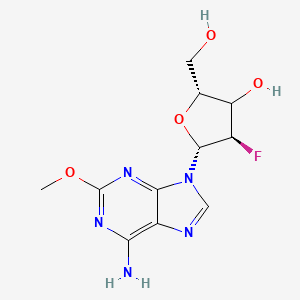
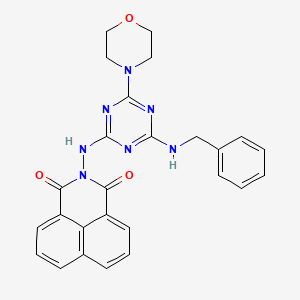
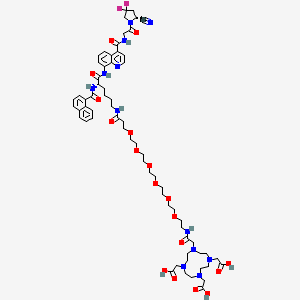
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
